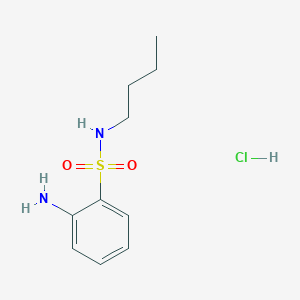

2-Amino-N-butylbenzenesulfonamide hydrochloride

説明

特性

IUPAC Name |

2-amino-N-butylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11;/h4-7,12H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHBVSVNRQLPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743154 | |

| Record name | 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-11-2 | |

| Record name | 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of N-Sulfonylated Intermediates

Starting Material:

The synthesis begins with 2-aminothiazole , a heterocyclic amine known for its reactivity and versatility as a precursor in sulfonamide synthesis. The initial step involves sulfonylation of 2-aminothiazole with various sulfonyl chlorides to introduce the benzenesulfonyl moiety.

- Reagents: Sulfonyl chlorides (e.g., benzenesulfonyl chloride derivatives), sodium acetate as a base, distilled water as solvent.

- Conditions: Heating at 80–85°C for approximately 4–8 hours, monitored via thin-layer chromatography (TLC).

- Outcome: Formation of N-sulfonyl-2-aminothiazole intermediates (compounds 9–15), characterized by their distinct FTIR, NMR, and melting point data, indicating successful sulfonylation.

Data Table 1: Example of N-sulfonylation reaction parameters

| Compound | Sulfonyl Chloride Derivative | Reaction Temp | Time | Yield | Melting Point | FTIR (cm$$^{-1}$$) | Remarks |

|---|---|---|---|---|---|---|---|

| 9 | 4-Methylbenzenesulfonyl chloride | 80–85°C | 4 h | 83% | 150–152°C | 3065, 2923, 1620, 1588, 1496, 1350, 743 | Successful sulfonylation |

Alkylation to Introduce Butyl Group

Following sulfonylation, the intermediates undergo alkylation to attach the butyl chain, forming the core structure of 2-Amino-N-butylbenzenesulfonamide .

- Reagents: Alkylating agents such as butyl bromide or butyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate.

- Conditions: Reflux in organic solvents like dichloromethane or toluene, typically at 80–100°C for 4–6 hours.

- Outcome: Formation of the N-butylated sulfonamide derivatives (compounds 19–39), confirmed via NMR and IR spectroscopy.

Data Table 2: Alkylation reaction overview

| Intermediate | Alkylating Agent | Solvent | Reaction Temp | Time | Yield | Characterization |

|---|---|---|---|---|---|---|

| 19–39 | Butyl bromide | Toluene | Reflux | 4–6 h | 75–90% | NMR, IR, Melting point |

Conversion to Hydrochloride Salt

The final step involves converting the free base 2-Amino-N-butylbenzenesulfonamide into its hydrochloride salt to enhance stability, solubility, and bioavailability.

- Reagents: Hydrogen chloride gas (HCl), passed through a solution of the alkylated sulfonamide in isopropanol.

- Conditions:

- Dissolution of the alkylated product in isopropanol.

- Passage of HCl gas at room temperature until saturation is achieved, typically over 4–5 hours.

- Cooling to room temperature, followed by filtration to isolate the hydrochloride salt.

- Formation of 2-Amino-N-butylbenzenesulfonamide hydrochloride as a crystalline solid, characterized by its melting point, IR, and NMR spectra, confirming the hydrochloride formation.

Data Table 3: Hydrochloride formation parameters

| Step | Reagents | Solvent | HCl Gas Flow | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| Final | HCl gas | Isopropanol | Controlled | 4–5 h | High | Crystalline hydrochloride |

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Reaction Conditions | Mild temperatures (5–10°C for initial sulfonylation, 80–85°C for alkylation), atmospheric pressure, and standard organic solvents. |

| Yields | Generally high, ranging from 75% to over 90%, demonstrating process efficiency. |

| Purity & Characterization | Confirmed via FTIR, NMR, melting points, and sometimes X-ray diffraction, ensuring structural integrity. |

| Advantages | Mild reaction conditions, high yield, minimal by-products, and straightforward purification steps. |

化学反応の分析

Types of Reactions

2-Amino-N-butylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzenesulfonamides.

科学的研究の応用

Medicinal Applications

1.1 Treatment of Prostate Conditions

One of the most notable applications of NBBS hydrochloride is its use in the treatment of benign prostatic hyperplasia (BPH) and prostate carcinoma. Research indicates that NBBS exhibits antiandrogenic properties, making it a candidate for therapeutic interventions aimed at managing conditions related to prostate enlargement and cancer. In vitro studies have demonstrated that NBBS can significantly inhibit the proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP cells) .

- Mechanism of Action : The compound acts by interfering with androgen receptor signaling pathways, which are crucial for the growth of prostate cells. This property positions NBBS as a lead compound for developing new treatments for BPH and prostate cancer, particularly in cases resistant to traditional androgen antagonists .

1.2 Plasticizer in Medical Devices

NBBS is also utilized as a plasticizer in the production of polyamides such as Nylon 6, 11, and 12. Its incorporation into medical devices enhances flexibility and durability while maintaining biocompatibility . This application is particularly relevant in manufacturing films and other components used in healthcare settings.

Environmental Applications

2.1 Environmental Monitoring

Due to its stability and persistence in the environment, NBBS has been detected in various ecological samples, including groundwater and wastewater effluents. Studies have reported concentrations as high as 4000 μg/L in agricultural runoff . This raises concerns regarding its potential ecological impact and human exposure through contaminated water sources.

- Environmental Persistence : The compound's presence in natural water bodies necessitates monitoring for potential health risks associated with long-term exposure to low concentrations of NBBS .

Industrial Applications

3.1 Synthesis of Chemical Intermediates

NBBS serves as an important intermediate in the synthesis of various chemical compounds used across different industries. It is involved in the production of pesticides, pharmaceuticals, and other specialty chemicals. For instance, it is a precursor for synthesizing compounds like fengabine and benomyl, which are used in agriculture .

Case Studies

作用機序

The mechanism of action of 2-Amino-N-butylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the benzenesulfonamide backbone with variations in substituents and functional groups:

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF HCl)

- Molecular formula: C₈H₁₀FNO₂S·HCl

- Molecular weight : 239.70 g/mol

- Functional groups: Sulfonyl fluoride, aminoethyl, hydrochloride.

- Appearance : Crystalline, beige solid .

- Stability : Reacts with glass; requires storage under argon due to hydrogen fluoride (HF) release .

- Hazards : Skin corrosion (Category 1B), HF liberation upon decomposition .

5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide Hydrochloride

- Molecular formula: Not explicitly provided (estimated: C₁₀H₁₅N₂O₃S·HCl).

- Appearance : White crystalline solid .

- Structural features: Methoxy group at position 2, (2R)-2-aminopropyl group at position 5.

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

- Molecular formula : C₁₆H₁₅N₅O₂S

- Structural features: Benzimidazole and dimethylamino substituents .

Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability Notes |

|---|---|---|---|---|

| 2-Amino-N-butylbenzenesulfonamide HCl | C₁₀H₁₆N₂O₂S·HCl* | ~264.77* | Sulfonamide, N-butyl, amino | Likely stable as HCl salt |

| AEBSF HCl | C₈H₁₀FNO₂S·HCl | 239.70 | Sulfonyl fluoride, aminoethyl | Reacts with glass; HF release |

| 5-[(2R)-2-Aminopropyl]-2-methoxy-... HCl | C₁₀H₁₅N₂O₃S·HCl* | Not reported | Sulfonamide, methoxy, aminopropyl | Stable under recommended storage |

*Estimated due to incomplete data in evidence.

Key Findings:

The N-butyl chain in the target compound enhances lipophilicity (LogP = 3.40) compared to AEBSF HCl’s shorter aminoethyl group.

Stability and Handling :

- AEBSF HCl requires inert storage conditions due to HF release, while the target compound’s hydrochloride form is presumed stable under standard conditions .

Hazard Profile :

- AEBSF HCl poses significant corrosion risks, unlike the target compound, for which hazard data are unavailable .

生物活性

2-Amino-N-butylbenzenesulfonamide hydrochloride, commonly referred to as N-butylbenzenesulfonamide (NBBS), is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure :

- The chemical formula for N-butylbenzenesulfonamide is with a CAS number of 21639-11-2. It features a sulfonamide group, which is known for its diverse biological activities.

Mechanism of Action :

- One of the primary mechanisms through which NBBS exhibits its biological effects is the inhibition of carbonic anhydrase (CA) isozymes. This inhibition can lead to altered pH levels in tumor environments, promoting apoptosis in cancer cells. Specifically, selective inhibition of CA IX has been highlighted as a promising target in cancer therapy due to its overexpression in various solid tumors .

Anticancer Activity

Recent studies have demonstrated that NBBS has significant anticancer properties:

- Inhibition of Prostate Cancer Cells : Research indicates that NBBS effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines such as LNCaP. In vitro studies showed that treatment with NBBS at concentrations of 10 µM and 100 µM resulted in markedly slower cell proliferation compared to untreated controls .

- Induction of Apoptosis : In breast cancer cell lines like MDA-MB-231, compounds similar to NBBS have been shown to induce apoptosis significantly, with increases in annexin V-FITC staining indicating higher rates of programmed cell death .

- Selectivity for CA IX : The selectivity of NBBS for CA IX over other isozymes (like CA II) enhances its potential as an anticancer agent, as it minimizes side effects associated with broader inhibition .

Antimicrobial Activity

In addition to its anticancer properties, NBBS has been evaluated for its antimicrobial effects:

- Inhibition of Bacterial Growth : Studies have reported that NBBS derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain derivatives demonstrated over 80% inhibition at concentrations around 50 µg/mL .

- Anti-biofilm Properties : The ability of NBBS derivatives to inhibit biofilm formation further supports their potential application in treating infections caused by biofilm-forming bacteria .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile of NBBS is crucial for its development as a therapeutic agent:

- ADMET Properties : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that NBBS possesses favorable pharmacokinetic properties. For example, it shows good permeability across biological membranes and low efflux ratios, indicating minimal interaction with P-glycoprotein .

- Neurotoxicity Concerns : While NBBS has beneficial biological activities, it has also been noted for neurotoxic effects at certain concentrations. This aspect necessitates careful evaluation during drug development .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-N-butylbenzenesulfonamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

-

Sulfonylation : React 2-aminobenzenesulfonyl chloride with n-butylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen at 0–5°C to form the sulfonamide intermediate.

-

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether .

-

Optimization : Control temperature (e.g., 160°C for intermediate steps) and solvent choice (e.g., propylene glycol for improved solubility) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Data Table : Typical Reaction Conditions

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | DCM | 0–5 | 2–3 | ~70 |

| HCl Addition | Ethanol | RT | 1 | ~85 |

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Avoid glass equipment if reactive with HCl byproducts .

- Storage : Store under argon in airtight containers at 2–8°C. Keep away from moisture and light to prevent decomposition. Stability tests (e.g., accelerated aging studies) are recommended .

Q. What spectroscopic techniques are effective for characterizing purity and structure?

- FT-IR : Confirm sulfonamide (S=O stretch at ~1150–1300 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups .

- NMR : Use ¹H NMR to verify butyl chain integration (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR identifies carbonyl and quaternary carbons .

- MS : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₅ClN₂O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during analysis?

- Case Study : If NMR signals suggest impurities (e.g., extra peaks at δ 2.5 ppm), perform column chromatography (silica gel, ethyl acetate/hexane) followed by repeat spectroscopy. Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .

- Data Triangulation : Compare IR, NMR, and MS results to rule out solvent artifacts or byproducts. Use deuterated solvents for NMR to avoid interference .

Q. What strategies identify and mitigate byproducts during synthesis?

- Byproduct Analysis :

- HPLC-MS : Detect side products (e.g., over-alkylated species or unreacted intermediates). Adjust stoichiometry of n-butylamine to reduce excess .

- TLC : Monitor reaction progress; Rf values help identify undesired compounds.

- Mitigation : Optimize reaction time to prevent over-sulfonylation. Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。